![molecular formula C18H20N4OS B2775714 3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-27-3](/img/no-structure.png)

3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives include the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into these derivatives when heated under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Applications De Recherche Scientifique

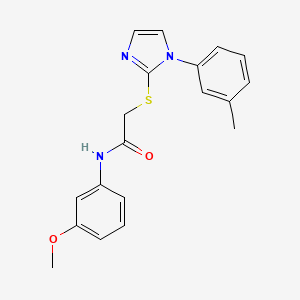

Synthesis and Structural Properties

Research has explored the synthesis of novel heterocyclic compounds containing sulfonamido moieties with potential antibacterial applications. These studies involve reacting precursors with a variety of active methylene compounds to produce derivatives, including pyridine and pyrimidine derivatives, highlighting the versatility of such compounds in drug development (Azab, Youssef, & El‐Bordany, 2013).

Antimicrobial and Antitumor Activities

The antibacterial and antitumor properties of pyrido[2,3-d]pyrimidin-4-one derivatives have been a significant focus. For instance, novel 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR), showing excellent inhibitory activity against human DHFR and the growth of several tumor cells in culture (Gangjee et al., 2007).

Nonlinear Optical Properties

The compound has been investigated for its nonlinear optical properties, which are crucial for various applications in photonics and optical communication. For example, the crystal structure and nonlinear optical analysis of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate have been studied, showcasing the material's potential in optical devices (Dhandapani, Manivarman, & Subashchandrabose, 2017).

Antifolate Inhibitors

The design and synthesis of classical and nonclassical antifolates based on pyrido[2,3-d]pyrimidine derivatives underline their significance as potential antitumor agents. These compounds have been evaluated for their ability to inhibit human DHFR and TS, demonstrating potent dual inhibitory activity and highlighting their therapeutic potential (Gangjee, Qiu, Li, & Kisliuk, 2008).

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Similar compounds have shown significant inhibitory activity against cdk2 . They interact with CDK2, inhibiting its activity and leading to alterations in cell cycle progression .

Biochemical Pathways

The compound likely affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle. By inhibiting CDK2, the compound could potentially halt cell cycle progression, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

Similar compounds have been designed to improve their physicochemical and pharmacodynamic properties , which could potentially enhance their bioavailability.

Result of Action

The compound’s action results in significant alterations in cell cycle progression and the induction of apoptosis within cells . This could lead to a decrease in the proliferation of cancer cells, thereby exhibiting potential anticancer effects .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one' involves the reaction of N-ethylaniline with propyl bromide to form 3-(N-ethylanilino)propyl bromide. This intermediate is then reacted with 2-mercaptopyridine to form the desired compound.", "Starting Materials": [ "N-ethylaniline", "Propyl bromide", "2-mercaptopyridine" ], "Reaction": [ "Step 1: N-ethylaniline is reacted with propyl bromide in the presence of a base such as potassium carbonate to form 3-(N-ethylanilino)propyl bromide.", "Step 2: 3-(N-ethylanilino)propyl bromide is then reacted with 2-mercaptopyridine in the presence of a base such as sodium hydride to form the desired compound, 3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one." ] } | |

Numéro CAS |

688793-27-3 |

Nom du produit |

3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |

Formule moléculaire |

C18H20N4OS |

Poids moléculaire |

340.45 |

Nom IUPAC |

3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C18H20N4OS/c1-2-21(14-8-4-3-5-9-14)12-7-13-22-17(23)15-10-6-11-19-16(15)20-18(22)24/h3-6,8-11H,2,7,12-13H2,1H3,(H,19,20,24) |

Clé InChI |

UDTXNKWLXXEPRP-UHFFFAOYSA-N |

SMILES |

CCN(CCCN1C(=O)C2=C(NC1=S)N=CC=C2)C3=CC=CC=C3 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2775631.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2775634.png)

![N-[(4-fluorophenyl)methyl]-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2775635.png)

![Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2775637.png)

![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2775644.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2775649.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide](/img/structure/B2775653.png)